N-(tert-Butyl)-6-chloronicotinamide

Description

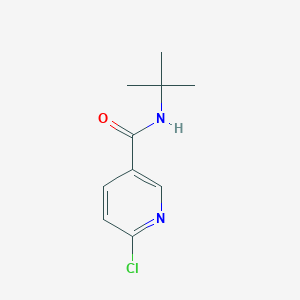

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUMMXADBUVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473525 | |

| Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115309-58-5 | |

| Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-6-chloronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Tert Butyl 6 Chloronicotinamide

Synthetic Routes for N-(tert-Butyl)-6-chloronicotinamide

The synthesis of this compound can be approached through several established chemical pathways. These routes typically involve the formation of an amide bond between a 6-chloronicotinic acid derivative and tert-butylamine (B42293).

Optimization of Established Synthetic Protocols

The primary and most direct established method for synthesizing this compound involves the reaction of 6-chloronicotinoyl chloride with tert-butylamine. sigmaaldrich.com This reaction is a classic example of nucleophilic acyl substitution. The 6-chloronicotinoyl chloride is itself typically prepared from 6-chloronicotinic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com

Activation of the Carboxylic Acid: 6-chloronicotinic acid is converted to the more reactive 6-chloronicotinoyl chloride.

Amidation: The resulting acid chloride is then reacted with tert-butylamine to form the desired amide, this compound. An acid scavenger, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct of the reaction. mdpi.com

Optimization of this protocol focuses on several key aspects to improve yield, purity, and process efficiency. Factors for optimization include the choice of solvent, the reaction temperature, and the method of purification. For the amidation step, a variety of solvents can be considered, with dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) being common choices. The reaction is often carried out at reduced temperatures initially to control the exothermic nature of the reaction, followed by stirring at room temperature.

Alternative one-pot methods for amide bond formation can also be considered for optimization. These methods avoid the isolation of the intermediate acid chloride and often employ coupling agents. For instance, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to be effective for forming amide bonds with a wide range of substrates. nih.gov The optimization of such a one-pot synthesis of this compound would involve screening various coupling agents, activators, bases, and solvents to find the combination that provides the highest yield and purity.

Below is a table summarizing potential optimization strategies for the synthesis of this compound:

| Parameter | Traditional Method (Acid Chloride) | Alternative Method (Coupling Agent) | Optimization Considerations |

| Starting Material | 6-Chloronicotinic acid | 6-Chloronicotinic acid | Purity of starting materials is crucial. |

| Activation Step | Reaction with thionyl chloride | In-situ activation with coupling agent | Choice of chlorinating agent; for coupling agents, screening of various types (e.g., EDC, HATU, HBTU). |

| Amidation Step | Reaction of acid chloride with tert-butylamine | One-pot reaction with tert-butylamine | Control of reaction temperature, choice of base (e.g., triethylamine, DIPEA), and solvent. |

| Work-up and Purification | Aqueous work-up followed by extraction and chromatography or recrystallization. | Similar to the traditional method. | Optimization of solvent systems for extraction and chromatography to maximize recovery and purity. |

Novel Synthetic Pathways and Catalyst Systems

Beyond the established protocols, modern synthetic organic chemistry offers novel pathways and catalyst systems that could be applied to the synthesis of this compound. These advanced methods often provide advantages in terms of efficiency, selectivity, and environmental impact.

Catalytic Amidation: Recent advances in catalysis have led to the development of methods for the direct amidation of carboxylic acids, bypassing the need for stoichiometric activating agents. For example, copper-catalyzed amidation of aryl halides has been shown to be a general and efficient method. nih.gov A potential novel route could involve the direct coupling of 6-chloronicotinic acid with tert-butylamine using a suitable catalyst system.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Amidases are enzymes that can catalyze the formation or hydrolysis of amide bonds. acs.org A specially engineered amidase could potentially be used for the direct synthesis of this compound from 6-chloronicotinic acid and tert-butylamine in an aqueous environment, representing a green chemistry approach. rsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. A flow-based synthesis of this compound could be designed where the starting materials are continuously pumped through a reactor containing a solid-supported catalyst or coupling agent.

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation. bohrium.com While a direct MCR for this compound is not immediately obvious, the principles of MCRs could be used to construct the core nicotinamide (B372718) structure in a highly efficient manner, which could then be further functionalized.

Derivatization Strategies Employing this compound as a Precursor

This compound is a valuable starting material for the synthesis of a wide array of more complex molecules due to the presence of reactive sites on the pyridine ring.

Synthesis of Structural Analogues and Congeners

The chlorine atom at the 6-position of the pyridine ring is a key handle for derivatization through various cross-coupling reactions. This allows for the synthesis of a library of structural analogues and congeners with diverse functionalities.

Suzuki Coupling: A common strategy is the Suzuki coupling reaction, where the chloro-substituent is replaced with an aryl or heteroaryl group. For example, reacting this compound with a boronic acid in the presence of a palladium catalyst and a base can yield 6-aryl-N-(tert-butyl)nicotinamides. This approach has been used to synthesize a range of 6-phenylnicotinamide (B6601156) derivatives.

Buchwald-Hartwig Amination: The chlorine atom can also be substituted with a variety of nitrogen-based nucleophiles through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the introduction of primary or secondary amines at the 6-position, leading to the formation of 6-amino-N-(tert-butyl)nicotinamide derivatives.

Other Cross-Coupling Reactions: Other transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling (for introducing alkyne groups) and the Stille coupling (for introducing organotin reagents), can also be employed to further diversify the structure of this compound.

The following table provides examples of derivatization reactions starting from this compound:

| Reaction Type | Reagent | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-N-(tert-butyl)nicotinamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-N-(tert-butyl)nicotinamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-N-(tert-butyl)nicotinamide |

| Stille Coupling | Organostannane, Pd catalyst | 6-Alkyl/Aryl-N-(tert-butyl)nicotinamide |

Multi-step Synthetic Sequences for Complex Molecular Architectures

This compound can serve as a crucial building block in multi-step syntheses to create complex molecular architectures, including those with biological activity. mdpi.com The ability to selectively modify the pyridine ring allows for the strategic construction of intricate scaffolds.

An example of a multi-step sequence could involve an initial cross-coupling reaction at the 6-position, followed by further transformations on the newly introduced substituent or on the pyridine ring itself. For instance, a 6-alkynyl-N-(tert-butyl)nicotinamide, synthesized via a Sonogashira coupling, could undergo a subsequent cycloaddition reaction to form a more complex heterocyclic system.

The tert-butylamide group can also be a site for further reactions, although it is generally stable. Under harsh acidic conditions, it could be hydrolyzed back to the carboxylic acid, allowing for the introduction of a different amide or ester group if desired.

The application of this compound as a precursor in multi-step syntheses is particularly relevant in the field of medicinal chemistry, where the systematic modification of a core scaffold is a key strategy in the discovery of new drug candidates. nih.govbohrium.com

Process Development and Scale-up Considerations in Chemical Synthesis

The transition of a synthetic route from the laboratory bench to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety: The potential hazards of all reagents, intermediates, and products must be thoroughly assessed. For the synthesis of this compound, the use of thionyl chloride requires special handling due to its corrosive and toxic nature. The exothermicity of the amidation reaction must also be managed to prevent runaway reactions, especially on a large scale.

Optimization for Scale-up: A process that is optimal on a small scale may not be suitable for large-scale production. Key considerations for scale-up include:

Reagent Cost and Availability: The cost and reliable supply of starting materials and reagents become critical factors.

Solvent Selection: The choice of solvent should not only be based on reaction performance but also on safety, environmental impact, and ease of recovery and recycling.

Reaction Concentration: Higher concentrations are generally preferred to maximize reactor throughput, but this can also increase the risk of side reactions or safety issues.

Work-up and Purification: The purification method must be scalable. Chromatography is often avoided in large-scale production in favor of crystallization or distillation.

Transition to Continuous Manufacturing: For many chemical processes, transitioning from batch to continuous manufacturing can offer significant advantages in terms of product consistency, safety, and efficiency. A continuous flow process for the synthesis of this compound could provide better control over reaction parameters and reduce the volume of hazardous materials handled at any given time.

Computational Chemistry Approaches in the Study of N Tert Butyl 6 Chloronicotinamide and Its Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are used to understand the intrinsic electronic properties of a molecule, which are fundamental to its chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. als-journal.comnih.gov This process involves calculating the molecule's electronic energy for different atomic arrangements until the lowest energy conformation is found. For a molecule like N-(tert-Butyl)-6-chloronicotinamide, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. als-journal.com

The optimization process ensures that the calculated structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by frequency calculations showing no imaginary frequencies. als-journal.com This optimized structure serves as the foundation for all further computational analyses, including the study of electronic properties and reactivity.

Table 1: Representative Theoretical Geometrical Parameters for a Nicotinamide (B372718) Scaffold Optimized with DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | C-C-Cl | 119.8° |

Note: The data in this table is representative and illustrates typical values for a related molecular scaffold. Actual values for this compound would require specific calculation.

The electronic and optical properties of a molecule can be elucidated by analyzing its Frontier Molecular Orbitals (FMOs). als-journal.com The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. als-journal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com A smaller energy gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface. Different colors on the MEP map indicate different potential values; red regions represent the most negative potential (areas rich in electrons, prone to electrophilic attack), while blue regions show the most positive potential (areas with electron deficiency, prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, MEP maps would likely show negative potential around the oxygen and nitrogen atoms of the nicotinamide core, identifying them as sites for electrophilic interaction. researchgate.net

Table 2: Frontier Orbital Properties of a Representative Nicotinamide Analogue

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.87 |

Note: The data is illustrative for a related molecule. Specific calculations are needed for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govnih.gov

The primary goal of molecular docking is to model the interaction between a ligand and a protein at the atomic level. researchgate.net This allows researchers to characterize the behavior of the small molecule in the binding site of the target protein and to predict its binding affinity. mdpi.com Algorithms like AutoDock use scoring functions to estimate the binding free energy, with more negative scores indicating a more favorable binding interaction. nih.gov

By analyzing the docked conformation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For instance, docking this compound into a protein's active site could reveal hydrogen bonds formed by the amide group or interactions involving the chlorine atom and the tert-butyl group.

Table 3: Example Molecular Docking Results for a Ligand with Various Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosyl-tRNA synthetase (1YKI) | -8.5 | TYR 34, GLY 36, ASP 77 |

| Nitroreductase (1YKI) | -7.9 | LYS 14, HIS 45, ARG 203 |

| HSP90 AA1 | -9.1 | LEU 48, ASN 51, PHE 138 |

| AKT-1 | -8.2 | VAL 164, LYS 179, THR 291 |

Note: This table provides hypothetical docking scores and interacting residues to illustrate the type of data generated from such a study. nih.govmdpi.com

Virtual screening is a powerful strategy in drug discovery used to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on docking, or ligand-based. In a structure-based virtual screen, thousands or millions of compounds are computationally docked into a protein's binding site. The compounds are then ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further experimental testing. nih.gov

Analogues of this compound could be identified from large compound databases through virtual screening campaigns targeting a specific protein. nih.gov This approach accelerates the identification of novel scaffolds and potential lead compounds for drug development, significantly reducing the time and cost compared to traditional high-throughput screening. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the flexibility of the ligand and protein and the stability of their interaction. uzh.ch

Starting from a docked pose, an MD simulation can be run for nanoseconds or longer to assess the stability of the predicted binding mode. It can reveal conformational changes in the protein or ligand upon binding and provide a more refined calculation of binding free energy. This technique is crucial for validating docking results and gaining a deeper understanding of the molecular recognition process between a ligand like this compound and its biological target. uzh.ch

Computational Prediction of Biological Activities and ADMET Properties (Excluding Specific Property Values)

In modern drug discovery, computational methods are indispensable for the early-stage evaluation of potential drug candidates, allowing for the prediction of their biological activities and pharmacokinetic profiles before synthesis. For this compound and its analogues, these in silico approaches enable a comprehensive screening process, identifying molecules with higher probabilities of success and minimizing resource expenditure on less promising candidates.

The prediction of biological activity often involves Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models are built by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. For nicotinamide analogues, QSAR studies can help in designing novel, potent inhibitors for specific targets, such as Bruton's tyrosine kinase (Btk), by identifying key molecular features that influence potency. nih.gov Machine learning algorithms, including random forests and neural networks, are increasingly used to develop sophisticated QSAR models that can predict the bioactivity of new compounds with high accuracy. nih.gov These techniques are powerful for navigating the vast chemical space of kinase inhibitors and extracting meaningful structural rules that govern their activity. nih.gov

Table 1: Overview of Computational Predictions for Drug Discovery

| Prediction Category | Description | Common Computational Methods/Tools | Examples of Predicted Parameters |

|---|---|---|---|

| Biological Activity | Predicts the potency or efficacy of a compound against a biological target. | QSAR, Machine Learning (Random Forest, SVM), Molecular Docking | Bioactivity scores, Inhibition constants (Ki), IC50 values |

| Absorption | Predicts how well a compound is absorbed into the bloodstream, typically after oral administration. | Rule-based models (e.g., Lipinski's Rule of Five), Property calculations | Oral bioavailability, Intestinal absorption percentage, Water solubility |

| Distribution | Predicts how a compound spreads through the body's tissues and fluids. | Physicochemical property calculations | Blood-brain barrier (BBB) penetration, Plasma protein binding (PPB) percentage |

| Metabolism | Predicts the metabolic transformation of a compound by enzymes. | Metabolic pathway prediction software, Cytochrome P450 (CYP) inhibition models | Metabolic stability, Identification of major metabolites, CYP enzyme inhibition profile |

| Excretion | Predicts how a compound and its metabolites are removed from the body. | Clearance models | Renal clearance rate, Total clearance |

| Toxicity | Predicts the potential for a compound to cause adverse effects. | Toxicity prediction software (e.g., Osiris Property Explorer), QSAR models | Mutagenicity, Carcinogenicity, Hepatotoxicity, Cardiotoxicity |

Integration of Computational and Experimental Data in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The integration of computational and experimental data creates a powerful, synergistic loop that accelerates the optimization of lead compounds. This process is highly relevant for the development of analogues of this compound.

The cycle typically begins with the identification of a "hit" compound, often from experimental high-throughput screening. Computational methods, such as molecular docking, are then used to predict the binding mode of this hit within its protein target. nih.govmdpi.com This provides initial hypotheses about the key interactions—like hydrogen bonds or hydrophobic contacts—that are crucial for its activity.

Based on these computational models, medicinal chemists can design a new series of analogues. For a molecule like this compound, this could involve systematic modifications to different parts of the structure. For instance, SAR studies on other kinase inhibitors have shown that altering substituents on the heterocyclic ring can significantly impact target affinity and selectivity. acs.org Computational techniques can guide these modifications by predicting which changes are most likely to improve binding or other desired properties. nih.gov

These newly designed analogues are then synthesized and subjected to experimental testing to measure their actual biological activity (e.g., IC50 values against a target enzyme). acs.org This experimental data is crucial and serves as the feedback mechanism for the computational models. If the experimental results align with the computational predictions, it validates the model. If there are discrepancies, the computational model is refined. For example, the experimental data from a series of nicotinamide derivatives can be used to build or improve a 3D-QSAR model, which can then be used to design the next generation of compounds with even greater accuracy. nih.govmdpi.com This iterative process of computational design, chemical synthesis, experimental testing, and model refinement allows for a more rational and efficient exploration of the chemical space, leading to the identification of optimized lead compounds with improved potency and selectivity. nih.gov

Table 2: The Integrated Computational-Experimental SAR Workflow

| Step | Computational Activity | Experimental Activity | Outcome |

|---|---|---|---|

| 1. Hit Identification | Virtual screening of compound libraries against a protein target. | High-Throughput Screening (HTS) of a physical compound library. | Identification of initial "hit" compounds with modest activity. |

| 2. Hypothesis Generation | Molecular docking to predict the binding mode of hits. 3D-QSAR model generation based on initial hits. | Confirmation of hit activity and purity analysis. | A structural hypothesis explaining the observed activity and a predictive computational model. |

| 3. Analogue Design | Use of the computational model to design a focused library of new analogues with predicted improvements in activity or properties. | Planning of synthetic routes for the designed analogues. | A set of virtual compounds prioritized for synthesis. |

| 4. Synthesis & Testing | Prediction of ADMET properties for the designed analogues to filter out potentially problematic compounds. | Chemical synthesis of the prioritized analogues. In vitro biological assays to measure activity (e.g., IC50). | New experimental data on the SAR of the compound series. |

| 5. Model Refinement | Incorporation of the new experimental data into the computational model to improve its predictive power. | Analysis of experimental results to identify SAR trends. | A more robust and validated SAR model. |

| 6. Iterative Optimization | Repeat steps 3-5 to progressively improve compound potency, selectivity, and drug-like properties. | An optimized lead compound ready for further preclinical development. |

Biological Activity Profiling and Mechanistic Elucidation of N Tert Butyl 6 Chloronicotinamide Derivatives

Enzyme Inhibition Studies

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition Research

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. biocompare.com It catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to nicotinamide (Nam), producing S-adenosyl-l-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNam). mdpi.com The expression of NNMT is observed in various tissues, including the liver, adipose tissue, and skeletal muscle. mdpi.com Overexpression of NNMT has been linked to several pathologies, including metabolic diseases and cancer. nih.govnih.gov This has led to a growing interest in developing NNMT inhibitors as potential therapeutic agents. nih.govselfiewrldlasvegas.com

The development of in vitro enzymatic assays is fundamental to identifying and characterizing NNMT inhibitors. These assays are designed to measure the activity of NNMT and the potency of inhibitory compounds. bpsbioscience.com

A common method for assessing NNMT activity involves the use of a fluorogenic assay kit. bpsbioscience.com In this type of assay, NNMT is incubated with a substrate and SAM. The resulting fluorescence intensity is proportional to the enzyme's activity. bpsbioscience.com Another approach involves high-performance liquid chromatography (HPLC) coupled with various detection methods like UV, fluorescence, or mass spectrometry to quantify the production of MNA. nih.gov

The kinetic mechanism of NNMT has been characterized as a Bi-Bi mechanism. nih.gov This understanding has guided the development of bisubstrate inhibitors that simultaneously occupy both the substrate and cofactor binding sites, mimicking the transition state of the enzymatic reaction. nih.gov Biophysical methods such as isothermal titration calorimetry, surface plasmon resonance, and fluorescence polarization assays are also employed to measure the direct interactions between NNMT and its inhibitors. nih.gov

Researchers have developed various small molecule NNMT inhibitors. For instance, a high-throughput screening campaign identified a tricyclic core as a promising scaffold for NNMT inhibitors. nih.gov Medicinal chemistry efforts led to the synthesis of numerous analogs to understand the structure-activity relationship (SAR). nih.gov One such lead molecule, JBSNF-000028, demonstrated potent inhibition of human, monkey, and mouse NNMT with IC₅₀ values of 0.033 µM, 0.19 µM, and 0.21 µM, respectively. nih.gov

Structure-based rational design has also been instrumental in developing potent NNMT inhibitors. For example, a nicotinamide-SAM conjugate named NS1, featuring an alkyne linker, was designed to mimic the linear transition state of the methyl transfer reaction and was found to be a subnanomolar inhibitor of NNMT. researchgate.net

Table 1: In Vitro Inhibition of NNMT by Selected Compounds

| Compound | Target | IC₅₀ (µM) | Assay Method |

| JBSNF-000028 | Human NNMT | 0.033 | Enzymatic Assay |

| JBSNF-000028 | Monkey NNMT | 0.19 | Enzymatic Assay |

| JBSNF-000028 | Mouse NNMT | 0.21 | Enzymatic Assay |

| JBSNF-000028 | Human NNMT | 0.13 | LC-MS/MS |

| NS1 | Human NNMT | Subnanomolar | Not Specified |

This table is based on data from references nih.govresearchgate.net.

Cellular assays are crucial for evaluating the efficacy of NNMT inhibitors in a more physiologically relevant context. These studies often involve measuring the reduction of MNA levels in cells treated with the inhibitors. nih.gov

In a study using the human U2OS cell line, the most potent NNMT inhibitors from an enzymatic assay were also found to be active in the cellular assay, with one compound reducing endogenous MNA levels by 75% after one hour of treatment. nih.gov However, the EC₅₀ values in the cellular assay were significantly higher than the IC₅₀ values from the enzymatic assay, suggesting potential issues with cell membrane permeability. nih.gov

The metabolic impact of NNMT inhibition has been investigated in animal models. In a study with obese mice, treatment with a small molecule NNMT inhibitor for 10 days resulted in a weight loss of over 7%, a 30% decrease in white fat tissue mass and cell size, and a reduction of blood cholesterol to normal levels, without affecting food consumption. biocompare.com Another study showed that NNMT inhibition or knockdown increased energy expenditure, reduced body weight and white adipose mass, and improved insulin (B600854) sensitivity in mice. researchgate.net

Furthermore, research has shown that NNMT inhibition can restore antitumour immunity. nih.gov In mouse models of cancer, Nnmt knockout impaired tumour growth by enhancing CD8+ T cell activation. nih.gov A potent and specific NNMT inhibitor was developed that reduced tumour burden and metastasis in multiple cancer models. nih.gov Mechanistically, NNMT in cancer-associated fibroblasts (CAFs) was found to drive immunosuppression by attracting myeloid-derived suppressor cells (MDSCs). nih.gov

Cholinesterase Inhibition (AChE and BuChE) Investigations

While the primary focus of research on N-(tert-Butyl)-6-chloronicotinamide derivatives has been on NNMT, there is no direct evidence in the provided search results to suggest significant investigation into their effects on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Other Enzyme Target Modulations (e.g., PfHsp90)

Research has explored the potential of compounds with structural similarities to this compound derivatives to modulate other enzyme targets. One such target is the Plasmodium falciparum heat shock protein 90 (PfHsp90), a molecular chaperone essential for the parasite's survival. nih.gov

A target-based screen identified potent inhibitors of PfHsp90, such as BX-2819 and XL888. nih.gov Further derivatization of the XL888 scaffold led to the development of Tropane 1, a selective PfHsp90 binder with nanomolar affinity. nih.gov These Hsp90 inhibitors demonstrated anti-Plasmodium activity against various life stages of the parasite. nih.gov While these findings are significant, it is important to note that this compound itself was not explicitly mentioned in this context.

Antimicrobial Activity Assessments

The biological activities of this compound extend to the realm of antimicrobial effects, with research demonstrating its efficacy against both bacterial and fungal pathogens.

Investigations into the antibacterial properties of this compound have revealed its potential to inhibit the growth of clinically significant Gram-positive bacteria. For instance, studies have reported its activity against Enterococcus faecalis, a bacterium known for its intrinsic resistance to many antibiotics and a common cause of hospital-acquired infections. Similarly, efficacy has been demonstrated against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. The ability of this compound to target such resilient pathogens highlights its potential as a lead structure for the development of novel antibacterial agents.

Beyond its antibacterial action, this compound has also been evaluated for its antifungal properties, particularly against fungi that are pathogenic to plants. Research in this area has shown that this compound can inhibit the growth of various phytopathogenic fungi. This suggests a potential application in agriculture as a fungicide to protect crops from diseases that can lead to significant economic losses. The exploration of its antifungal mechanism could pave the way for the development of new and effective crop protection agents.

Antiparasitic Activity Research (e.g., Plasmodium falciparum Hsp90 Inhibition)

The quest for novel antiparasitic agents is a critical area of research, with a particular focus on developing compounds that can overcome existing drug resistance. Nicotinamide and its derivatives have been investigated for their broad-spectrum biological activities, including potential antiparasitic effects. While direct studies on the inhibitory activity of this compound against Plasmodium falciparum Heat shock protein 90 (Hsp90) are not extensively documented in publicly available literature, the general class of nicotinamide derivatives has shown promise.

Metal complexes with nicotinamide and related ligands have been reported to exhibit antiparasitic activity. nih.govnih.govresearchgate.net For instance, organotin (IV) derivatives have demonstrated a broad spectrum of antiparasitic action against various pathogens. nih.govnih.govresearchgate.net Furthermore, research into other heterocyclic compounds, such as benzimidazole (B57391) derivatives, has provided insights into structure-activity relationships for antiparasitic agents. rsc.org Amidrazone derivatives, which share some structural similarities with nicotinamides, have also been shown to possess antimalarial and other antimicrobial properties. mdpi.com These findings suggest that the nicotinamide scaffold, as present in this compound, could be a valuable starting point for the design of novel antiparasitic drugs. However, specific research to elucidate the efficacy and mechanism of action of this compound against P. falciparum Hsp90 is needed to validate this potential.

Agricultural Applications: Herbicidal and Insecticidal Activity

The pyridine (B92270) ring, a core component of this compound, is a key structural motif in many agrochemicals, including herbicides and insecticides. sci-hub.box This has prompted research into the potential of nicotinamide derivatives for crop protection.

Recent studies have demonstrated the herbicidal potential of N-(arylmethoxy)-2-chloronicotinamides, which share the 2-chloronicotinamide (B82574) core with this compound. sci-hub.boxresearchgate.netnih.govusda.gov A series of these compounds were synthesized and evaluated for their herbicidal activity against monocotyledonous and dicotyledonous plant species.

Some of the synthesized N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. researchgate.netnih.govusda.gov Notably, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) displayed excellent herbicidal activity against duckweed (Lemna paucicostata), with a reported IC50 value of 7.8 μM. sci-hub.boxresearchgate.netnih.govusda.gov This potency is significant when compared to the commercial herbicide clomazone, which has an IC50 value of 125 μM against the same species. sci-hub.boxresearchgate.netnih.govusda.gov The structure-activity relationship (SAR) studies from this research could guide the development of new herbicides targeting monocotyledonous weeds. researchgate.netnih.govusda.gov

Table 1: Herbicidal Activity of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (Compound 5f) Against Lemna paucicostata

| Compound | Target Species | IC50 (μM) |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Lemna paucicostata | 7.8 |

| Clomazone (Commercial Herbicide) | Lemna paucicostata | 125 |

| Propanil (Commercial Herbicide) | Lemna paucicostata | 2 |

While these findings are for derivatives of 2-chloronicotinamide, they underscore the potential of this chemical class, including this compound, for herbicidal applications. Further studies are warranted to specifically evaluate the herbicidal efficacy of this compound against Agrostis stolonifera and Lemna paucicostata.

Nicotinic acid derivatives have been successfully developed as insecticides, with compounds like imidacloprid (B1192907) being widely used in agriculture. sci-hub.box This has led to an interest in exploring other nicotinamide derivatives for their insecticidal properties. While there is no specific data found on the efficacy of this compound against the northern house mosquito, Culex pipiens pallens, research on related compounds suggests potential activity.

Studies on other chemical classes, such as 4-thiazolidinones, have shown insecticidal activity against mosquito species like Anopheles gambiae and Aedes aegypti by targeting acetylcholinesterase. nih.gov Additionally, the drug nitisinone (B1678953) has been shown to have mosquitocidal activity against Anopheles mosquitoes. nih.gov Although the specific target and efficacy of this compound against Culex pipiens pallens remain to be determined, the established insecticidal potential of the broader nicotinamide class suggests this is a worthwhile area for future investigation.

Cellular Pathway Modulation and Phenotypic Screening

The ability of small molecules to modulate cellular pathways is fundamental to their therapeutic potential. Research into this compound and related compounds has explored their impact on key cellular processes, including proteasome function and the aggregation of amyloid-beta peptides.

The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition has emerged as a successful strategy in cancer therapy. nih.govnih.gov While direct studies on this compound as a proteasome inhibitor are limited, research on related structures provides valuable insights. The development of proteasome inhibitors has led to the approval of drugs like bortezomib (B1684674) for multiple myeloma. nih.govnih.gov

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease, and strategies to inhibit this process are a major focus of therapeutic development. nih.govnih.gov Nicotinamide, the parent compound of the nicotinamide derivative class to which this compound belongs, has been shown to have a neuroprotective effect in a mouse model of Alzheimer's disease. nih.govnih.gov

In a study where Aβ1-42 was injected into the brains of mice, treatment with nicotinamide was found to ameliorate the resulting oxidative stress, neuroinflammation, and neurodegeneration. nih.govnih.gov Nicotinamide treatment reduced levels of malondialdehyde and reactive oxygen species, indicating a decrease in oxidative stress. nih.gov It also modulated inflammatory and apoptotic markers. nih.gov Furthermore, nicotinamide treatment led to an increase in the number of surviving neurons and prevented memory deficits induced by Aβ1-42. nih.gov

Table 2: Effects of Nicotinamide on Aβ1-42-Induced Neurotoxicity in a Mouse Model

| Parameter | Effect of Aβ1-42 | Effect of Nicotinamide Treatment |

| Oxidative Stress | Increased | Decreased |

| Neuroinflammation | Increased | Decreased |

| Neurodegeneration | Increased | Decreased |

| Neuronal Survival | Decreased | Increased |

| Memory Function | Impaired | Improved |

These findings suggest that nicotinamide and its derivatives, potentially including this compound, may have therapeutic potential for Alzheimer's disease by mitigating the downstream effects of amyloid-beta aggregation. Further research is needed to directly assess the impact of this compound on Aβ aggregation and its associated neurotoxicity.

Stem Cell Pluripotency Regulation Research (in context of NNMT inhibition)

Scientific investigations have revealed that NNMT is highly expressed in the "naïve" state of hESCs, which is an early pluripotent state with the potential to differentiate into all cell types. The enzyme's primary function in this context is to control the levels of S-adenosyl methionine (SAM), a universal methyl donor.

By catalyzing the methylation of nicotinamide, NNMT consumes SAM, thereby reducing its availability for other cellular processes, most notably histone methylation. This action maintains low levels of the repressive histone mark H3K27me3. The maintenance of this specific epigenetic signature is crucial for sustaining the naïve pluripotent state.

Studies involving the knockdown of the NNMT gene in naïve hESCs have demonstrated a significant shift in the cells' characteristics. These changes include:

Increased H3K27me3 levels: The reduction in NNMT activity leads to an accumulation of SAM, which in turn results in higher levels of the repressive H3K27me3 histone mark.

Altered signaling pathways: The epigenetic changes trigger the repression of the Wnt signaling pathway and the activation of the HIF pathway.

Transition to a "primed" state: These molecular changes collectively push the naïve hESCs to transition towards a "primed" state of pluripotency, a later stage that is more restricted in its differentiation potential.

This body of research underscores the critical role of NNMT in maintaining the delicate balance of the epigenetic landscape that governs stem cell pluripotency. The development of small molecule inhibitors of NNMT is an area of interest for potentially modulating these states for therapeutic purposes. However, as of now, no published research has implicated this compound in this process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications and Their Biological Activity Impact

A comprehensive SAR study of N-(tert-Butyl)-6-chloronicotinamide would necessitate the synthesis and biological evaluation of a series of analogues. The primary points of modification would be the N-tert-butyl group, the chlorine atom at the 6-position of the pyridine (B92270) ring, and the core nicotinamide (B372718) scaffold itself.

Modifications of the N-tert-Butyl Group: The bulky tert-butyl group is a key feature that can significantly influence the compound's interaction with a biological target. A systematic approach would involve:

Varying Alkyl Substituents: Replacing the tert-butyl group with smaller (e.g., methyl, ethyl) or larger, more complex alkyl groups to probe the steric requirements of the binding pocket.

Introducing Cyclic Moieties: Substitution with alicyclic rings (e.g., cyclopropyl, cyclohexyl) or aromatic rings (e.g., phenyl) to explore different spatial arrangements and potential for additional interactions like pi-stacking.

Incorporating Polar Functionalities: Introducing groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) to assess their impact on binding affinity and solubility.

Modifications at the 6-Position: The chlorine atom at this position is an electron-withdrawing group that influences the electronic properties of the pyridine ring and can participate in halogen bonding.

Halogen Substitution: Replacing chlorine with other halogens (fluorine, bromine, iodine) would systematically alter the size, electronegativity, and halogen bonding potential at this position.

Introduction of Other Substituents: Replacing the chlorine with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., trifluoromethyl) would provide insight into the electronic demands of the target.

Modifications of the Nicotinamide Core: While less common in initial SAR studies, modifications to the pyridine ring or the amide linker could also be explored to understand their roles in target recognition.

The biological activity of each synthesized analogue would be assessed through relevant in vitro assays to determine parameters such as IC50 or EC50 values.

| Compound | R1 (Amide Substituent) | R2 (Position 6) | Hypothetical Biological Activity (IC50) |

| This compound | tert-Butyl | Cl | Baseline |

| Analogue 1 | Isopropyl | Cl | TBD |

| Analogue 2 | Phenyl | Cl | TBD |

| Analogue 3 | tert-Butyl | F | TBD |

| Analogue 4 | tert-Butyl | OCH3 | TBD |

This table represents a hypothetical framework for an SAR study. The biological activity data is not based on actual experimental results.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial step in understanding the essential structural features required for biological activity. For this compound, a pharmacophore model would likely highlight:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H of the amide linkage acts as a hydrogen bond donor.

Hydrophobic/Steric Feature: The tert-butyl group represents a significant hydrophobic and sterically bulky feature.

Aromatic Ring: The pyridine ring can engage in aromatic interactions.

Halogen Bond Donor: The chlorine atom at the 6-position could potentially form halogen bonds with a suitable acceptor on the biological target.

By comparing the structures and activities of various analogues, researchers can refine this pharmacophore model to distinguish essential features from those that can be modified without significant loss of activity.

Correlations between Molecular Structure and In Vitro/In Vivo Efficacy

A critical aspect of drug development is establishing a clear correlation between a compound's molecular structure, its performance in laboratory-based (in vitro) assays, and its effectiveness in living organisms (in vivo). For this compound, this would involve:

In Vitro Potency: Determining the concentration of the compound required to elicit a specific biological response in isolated cells or against a purified enzyme.

In Vivo Efficacy: Assessing the compound's ability to produce the desired therapeutic effect in animal models of a particular disease.

A successful correlation would demonstrate that improvements in in vitro potency, achieved through structural modifications, translate to enhanced efficacy in vivo. However, discrepancies can arise due to factors such as metabolism, bioavailability, and off-target effects, which are not always captured by in vitro models.

| Compound Analogue | In Vitro Potency (e.g., IC50) | In Vivo Efficacy (e.g., Tumor Growth Inhibition) |

| Lead Compound | X | Y |

| Analogue A | 0.5X | 1.5Y |

| Analogue B | 2X | 0.2Y |

This table illustrates the type of data needed to establish a structure-efficacy relationship. The values are for illustrative purposes only.

Investigation of Selectivity Profiles Across Different Biological Targets

Selectivity is a crucial parameter for any potential therapeutic agent, as it minimizes off-target effects. An investigation into the selectivity profile of this compound would involve screening it against a panel of related biological targets. For instance, if the primary target is a specific kinase, the compound would be tested against a broad range of other kinases to determine its selectivity index. High selectivity for the intended target is a desirable characteristic, suggesting a lower likelihood of unwanted side effects.

Impact of Substituent Effects on Biological Activity and Pharmacological Parameters

The electronic and steric effects of substituents can profoundly impact a molecule's biological activity and its pharmacokinetic properties. For this compound, the key substituents are the tert-butyl group and the chlorine atom.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the reactivity of the amide group. The nature of the substituent at the 6-position can therefore modulate the compound's interaction with its biological target.

Steric Effects: The bulky tert-butyl group plays a significant role in how the molecule fits into its binding site. The size and shape of this substituent can be critical for achieving high affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate various physicochemical parameters of the substituents (such as Hammett constants for electronic effects and Taft steric parameters) with the observed biological activity. This would provide a more quantitative understanding of the substituent effects.

Preclinical Pharmacological and Toxicological Investigations of Promising Analogues

In Vitro Pharmacological Characterization in Relevant Cell-Based Models

In vitro cell-based assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular level. For a molecule like N-(tert-Butyl)-6-chloronicotinamide, which has potential applications across different fields, a variety of cell-based models would be employed to characterize its pharmacological profile.

As an inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), its potency would be assessed in cancer cell lines known to overexpress NNMT. Similarly, to evaluate its role as a CXCR1/2 antagonist, cell lines expressing these receptors would be used to measure its ability to block chemokine-induced signaling. For its potential antimalarial activity, in vitro cultures of Plasmodium falciparum are utilized to determine its efficacy in inhibiting parasite growth. In the context of agrochemical applications, relevant plant cell cultures or insect cell lines would be used to assess its herbicidal or insecticidal properties.

Interactive Table: In Vitro Pharmacological Data for this compound

| Target/Application | Cell-Based Model | Endpoint Measured | Result for this compound |

| NNMT Inhibition | Various Cancer Cell Lines | IC₅₀ | Data not available |

| CXCR1/2 Antagonism | CXCR1/2 Expressing Cells | Binding Affinity (Ki), Functional Inhibition (IC₅₀) | Data not available |

| Antimalarial Activity | Plasmodium falciparum Culture | Growth Inhibition (IC₅₀) | Data not available |

| Agrochemical Activity | Plant/Insect Cell Lines | Growth Inhibition, Mortality | Data not available |

In Vivo Efficacy Studies in Established Disease Models

Following promising in vitro data, in vivo studies in animal models are crucial to evaluate the efficacy of a compound in a living organism. These models are designed to mimic human diseases or agricultural pest infestations.

Animal Models of Obesity-Linked Metabolic Disorders (for NNMT inhibitors)

To investigate the potential of an NNMT inhibitor like this compound in treating metabolic disorders, diet-induced obesity (DIO) mouse models are commonly used. In these models, mice are fed a high-fat diet to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions, providing a relevant system to test the therapeutic effects of the compound.

Murine Models of Inflammation (for CXCR1/2 antagonists)

The anti-inflammatory potential of a CXCR1/2 antagonist would be tested in murine models of inflammation. A common model involves the induction of inflammation by administering lipopolysaccharide (LPS), which elicits a strong inflammatory response, allowing for the evaluation of the compound's ability to reduce inflammatory markers and immune cell infiltration.

Parasite Infection Models (for Antimalarial Compounds)

For antimalarial drug candidates, the most common in vivo model is the Plasmodium berghei-infected mouse. This model allows for the assessment of the compound's ability to reduce parasite load in the blood and improve survival rates of the infected mice.

Plant and Insect Models (for Agrochemical Applications)

The efficacy of this compound as an agrochemical would be tested in controlled environments. For herbicidal activity, this would involve application to target weed species to assess growth inhibition. For insecticidal properties, various insect models relevant to agriculture would be exposed to the compound to determine mortality rates.

Interactive Table: In Vivo Efficacy Data for this compound

| Application | Animal/Plant Model | Key Efficacy Endpoint | Result for this compound |

| Obesity/Metabolic Disorders | Diet-Induced Obese Mice | Reduction in Body Weight, Improved Glucose Tolerance | Data not available |

| Inflammation | LPS-Induced Inflammation in Mice | Reduction of Inflammatory Cytokines | Data not available |

| Malaria | Plasmodium berghei-Infected Mice | Parasitemia Reduction, Increased Survival | Data not available |

| Agrochemical (Herbicide) | Target Weed Species | Growth Inhibition | Data not available |

| Agrochemical (Insecticide) | Pest Insect Species | Mortality Rate | Data not available |

Toxicological Profiling and Safety Assessment (Mechanism-based, not dosage)

Understanding the toxicological profile of a compound is paramount for its development. Mechanism-based toxicology investigates the specific molecular pathways through which a compound may exert toxic effects.

For a nicotinamide derivative, it is important to assess its potential for off-target effects. For instance, while inhibiting NNMT is the therapeutic goal in some contexts, interference with other essential metabolic pathways involving nicotinamide could lead to toxicity. The presence of a chlorinated pyridine (B92270) ring also warrants investigation into potential mechanisms of toxicity associated with this chemical class, such as the formation of reactive metabolites. nih.gov General toxicological studies on nicotinamide have shown low toxicity, but the introduction of the chloro and tert-butyl groups could alter this profile. oecd.orgepa.gov Studies on other chloropyridine compounds indicate that they can be resistant to microbial degradation.

In Vitro Cytotoxicity Assays in Mammalian Cell Lines

The initial evaluation of the toxic potential of new chemical entities, such as this compound and its analogues, routinely involves in vitro cytotoxicity assays using established mammalian cell lines. nih.gov These assays are crucial for determining the concentration at which a compound induces cell death, providing a preliminary indication of its therapeutic index. A variety of cell lines are often employed to assess both general cytotoxicity and potential cell-type-specific effects. These can include cancer cell lines, such as HCT-116 (colon) and MCF-7 (breast), as well as non-cancerous cell lines like BEAS-2B (normal lung epithelial) to gauge selectivity. researchgate.netnih.gov

The most common method utilized is the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is directly proportional to the number of living cells. By exposing cells to a range of compound concentrations for a set period (e.g., 24 to 96 hours), a dose-response curve can be generated. researchgate.netresearchgate.net

From this curve, key parameters are calculated, most notably the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%. researchgate.net A lower IC₅₀ value signifies higher cytotoxic potency. For instance, studies on various chemical analogues demonstrate a wide range of cytotoxicities. The data below illustrates typical findings from such assays, showing the IC₅₀ values for hypothetical analogues against different cell lines. researchgate.netnih.gov

Table 1: Example In Vitro Cytotoxicity Data for Nicotinamide Analogues

| Compound | Cell Line | Assay Duration (hours) | IC₅₀ (µM) |

|---|---|---|---|

| Analogue A | HCT-116 (Colon Cancer) | 48 | 5.11 ± 2.14 |

| Analogue A | MCF-7 (Breast Cancer) | 48 | 6.06 ± 3.09 |

| Analogue B | H460 (Lung Cancer) | 24 | > 10 |

| Analogue B | H292 (Lung Cancer) | 24 | 8.5 |

| Analogue C (e.g., FK866) | NALM6 (Leukemia) | 96 | < 0.05 |

| Analogue C (e.g., FK866) | CCRF-CEM (Leukemia) | 96 | > 50 |

This table presents illustrative data based on findings for various compound analogues to demonstrate the type of results obtained from in vitro cytotoxicity assays. nih.govresearchgate.net

Further assays, such as those measuring lactate (B86563) dehydrogenase (LDH) release, can complement MTT assays by quantifying membrane integrity loss, a hallmark of necrosis. nih.gov Staining with fluorescent dyes like Hoechst 33342 and Propidium Iodide (PI) can also be used to visualize and quantify apoptotic and necrotic cell death. researchgate.net

Early In Vivo Toxicity Screening (e.g., Zebrafish Embryo Acute Toxicity Test)

Following in vitro characterization, promising compounds often undergo early-stage in vivo toxicity screening. The Zebrafish Embryo Acute Toxicity Test (ZFET) has emerged as a powerful medium-throughput model for this purpose, recognized as an alternative to traditional juvenile fish acute toxicity tests under OECD Test Guideline 236. nih.govnih.gov This model is advantageous due to the rapid development, optical transparency, and small size of the zebrafish (Danio rerio) embryos, which allows for detailed morphological assessment in a multi-well plate format. researchgate.netnih.gov

In a typical ZFET protocol, newly fertilized zebrafish eggs are exposed to a range of concentrations of the test compound for a period of up to 96 hours. europa.eu During this time, a set of lethal endpoints are recorded at 24-hour intervals, including coagulation of the embryo, lack of somite formation, failure of the tail to detach from the yolk, and absence of a heartbeat. nih.gov These observations are used to calculate the median lethal concentration (LC₅₀), which is the concentration of the compound that causes mortality in 50% of the test embryos. europa.eu

Beyond lethality, the ZFET allows for the documentation of a wide array of sublethal teratogenic and developmental effects. nih.govdtu.dk Common morphological abnormalities that are screened for include:

Pericardial and yolk sac edema (swelling)

Spinal curvature (lordosis, kyphosis)

Craniofacial deformities

Reduced blood circulation

Delayed hatching nih.govdtu.dk

Behavioral assays can also be integrated to assess for potential developmental neurotoxicity, monitoring changes in embryonic movements such as coiling or responses to stimuli. researchgate.net

Table 2: Example Endpoints in a Zebrafish Embryo Acute Toxicity Test

| Toxicity Endpoint | Observation | Time Point (hours post-fertilization) |

|---|---|---|

| Lethal | Coagulation | 24, 48, 72, 96 |

| No Heartbeat | 24, 48, 72, 96 | |

| Lack of Somite Formation | 24 | |

| Tail-bud Detachment Failure | 24 | |

| Sublethal / Teratogenic | Pericardial Edema | 48, 72, 96 |

| Yolk Sac Edema | 48, 72, 96 | |

| Spinal Deformities | 72, 96 | |

| Delayed Hatching | 72, 96 |

This table outlines key lethal and sublethal endpoints typically monitored in a ZFET study as per OECD guidelines. nih.govdtu.dk

The data gathered from ZFET studies helps to identify the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC), providing crucial information for risk assessment and the design of subsequent preclinical studies in mammals. europa.eu

Hepatotoxicity Assessment and Mechanisms of Drug-Induced Liver Injury (DILI)

Hepatotoxicity, or drug-induced liver injury (DILI), is a major cause of drug failure in both preclinical and clinical stages and a significant reason for post-market withdrawal. Therefore, assessing the potential for a compound like this compound to cause liver damage is a critical component of its toxicological profile.

Initial hepatotoxicity screening often involves in vitro models, such as primary human hepatocytes or hepatoma cell lines like HepG2. nih.gov These cells can be used to measure markers of liver cell death (e.g., release of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)) and function (e.g., albumin synthesis).

Mechanistic studies are essential to understand how a compound might induce liver injury. The primary pathways of DILI include mitochondrial dysfunction, oxidative stress, endoplasmic reticulum (ER) stress, and cholestasis. nih.gov For a nicotinamide analogue, investigations would likely focus on its impact on cellular energy and redox balance. Key mechanisms that are often investigated include:

Mitochondrial Permeability Transition (MPT): Several drugs are known to trigger MPT, which disrupts the mitochondrial membrane integrity, leading to a collapse in ATP production and the release of pro-apoptotic proteins. nih.gov Assays measuring mitochondrial membrane potential can screen for this effect.

Oxidative Stress: The metabolism of some drugs can produce reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses (like glutathione), leading to damage of lipids, proteins, and DNA. nih.gov The generation of ROS and depletion of glutathione (B108866) are common endpoints measured.

JNK Activation: ROS can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), which can translocate to the mitochondria and amplify mitochondrial oxidant stress, further promoting cell death. nih.gov

Studies on related compounds, such as nicotinamide riboside, have shown that modulating cellular NAD⁺ levels can protect against certain forms of liver injury, for example, by activating sirtuin 1 (SIRT1) and improving mitochondrial function. nih.gov This suggests that the effect of this compound on NAD⁺ metabolism would be a key area of investigation in assessing its hepatotoxic potential.

Table 3: Common Mechanisms and Assays for DILI Assessment

| DILI Mechanism | Key Pathological Event | Example In Vitro Assay |

|---|---|---|

| Mitochondrial Dysfunction | Mitochondrial Permeability Transition (MPT) | Measurement of Mitochondrial Membrane Potential (e.g., using JC-1 dye) |

| ATP Depletion | Cellular ATP Quantification Assay | |

| Oxidative Stress | Reactive Oxygen Species (ROS) Formation | ROS Detection Assays (e.g., using DCFDA dye) |

| Glutathione (GSH) Depletion | GSH/GSSG Ratio Assay | |

| Stress Kinase Activation | JNK Phosphorylation | Western Blot for phospho-JNK |

This table outlines common mechanistic pathways investigated in drug-induced liver injury. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloronicotinamide |

| Alanine aminotransferase (ALT) |

| Aspartate aminotransferase (AST) |

| Cisplatin |

| FK866 |

| Glutathione |

| Hoechst 33342 |

| Lactate dehydrogenase (LDH) |

| MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) |

| Nicotinamide |

| Nicotinamide adenine (B156593) dinucleotide (NAD⁺) |

| Nicotinamide riboside |

| Propidium Iodide (PI) |

Future Research Directions and Translational Perspectives

Development of Advanced Analytical and Methodological Tools for Comprehensive Characterization

To facilitate biological studies, the development and validation of robust analytical methods are paramount. These tools are essential for the accurate quantification of N-(tert-Butyl)-6-chloronicotinamide and its potential metabolites in various biological matrices, such as plasma, tissues, and cell lysates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a powerful technique for this purpose, offering high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy will continue to be crucial for structural elucidation of the parent compound and any isolated metabolites.

Table 1: Potential Analytical Methods for the Characterization of this compound

| Method | Application | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Quantification in biological fluids | To determine the concentration of the compound over time in pharmacokinetic studies. |

| Mass Spectrometry (MS) | Identification and quantification | To confirm the identity of the compound and its metabolites and for sensitive quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | To confirm the chemical structure of the synthesized compound and identify metabolites. |

| X-ray Crystallography | Determination of 3D structure | To understand the solid-state conformation of the molecule. |

Exploration of Novel Therapeutic and Agrochemical Applications

Given the diverse biological roles of nicotinamide (B372718) derivatives, this compound could be investigated for a range of applications. In the therapeutic realm, many nicotinamide analogs exhibit activity in areas such as oncology and neurodegenerative diseases. For instance, some nicotinamide derivatives act as inhibitors of enzymes like PARPs (poly(ADP-ribose) polymerases) or sirtuins, which are involved in DNA repair and cellular metabolism. Future research could screen this compound for similar inhibitory activities. nih.gov

In the agrochemical sector, the nicotinamide chemical class has given rise to successful fungicides and herbicides. The structural modifications in this compound might confer specific activity against plant pathogens or weeds. High-throughput screening against a panel of relevant agricultural pests and pathogens would be a logical first step in exploring this potential.

Strategies for Optimizing Selectivity, Potency, and Safety Profiles

Should initial screenings reveal any promising biological activity, subsequent research would need to focus on optimizing the compound's properties. Structure-activity relationship (SAR) studies would be crucial in this phase. This involves synthesizing and testing a series of analogs of this compound to understand how different chemical modifications affect its potency and selectivity towards a specific target. Computational modeling and docking studies could be employed to predict the binding of these analogs to the target protein, thereby guiding the synthetic efforts. The goal of these optimization strategies would be to enhance the desired biological effect while minimizing off-target interactions, which is a critical step in developing a safe and effective new agent.

Integration with Systems Biology and Omics Approaches

In the event that a distinct biological activity is identified for this compound, systems biology and omics technologies would be invaluable for elucidating its mechanism of action on a broader scale. nih.govnih.gov Techniques such as transcriptomics (to study changes in gene expression), proteomics (to analyze alterations in protein levels), and metabolomics (to investigate shifts in metabolic profiles) could provide a comprehensive picture of the cellular response to the compound. merckmillipore.comcanbipharm.com This holistic view can help in identifying the primary molecular target and downstream signaling pathways affected by this compound, offering insights that might be missed by more traditional, targeted approaches. nih.govnih.gov

Q & A

Basic: What are the established synthetic routes for N-(tert-Butyl)-6-chloronicotinamide, and which reaction conditions are critical for optimizing yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution of 6-chloronicotinoyl chloride with tert-butylamine under inert conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Temperature Control : Maintain 0–5°C during coupling to reduce side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity. GC/MS can verify intermediate and final product integrity .

- Yield Optimization : Excess tert-butylamine (1.2–1.5 eq.) and slow addition of the acyl chloride enhance efficiency.

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model the electron-deficient pyridine ring’s charge distribution, identifying reactive sites. Steps include:

- Molecular Orbital Analysis : Calculate LUMO positions to predict regioselectivity.

- Transition State Modeling : Use software like Gaussian or ORCA to evaluate activation barriers for potential substitution pathways.

- Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction kinetics. Cross-validate predictions with experimental kinetic data from analogous nicotinamide derivatives .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group).

- NMR : ¹H NMR (CDCl₃) should show tert-butyl singlet at ~1.4 ppm and pyridine ring protons as distinct multiplets. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?

Methodological Answer:

Contradictions often arise from variations in:

- Catalyst Systems : Compare Pd(0)/Pd(II) loadings and ligand effects (e.g., XPhos vs. SPhos).

- Substrate Purity : Quantify trace impurities (e.g., residual solvents) via GC/MS or LC-MS.

- Reaction Monitoring : Use in situ techniques (e.g., Raman spectroscopy) to track intermediate formation.

- Statistical Analysis : Apply multivariate regression to isolate variables (temperature, solvent, base) causing divergent outcomes .

Basic: How should this compound be stored to ensure stability during experiments?

Methodological Answer:

- Storage Conditions : Keep in amber glass vials under argon at –20°C to prevent hydrolysis and photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers.

- Stability Monitoring : Periodically check via TLC or HPLC for decomposition products (e.g., free nicotinamide) .

Advanced: What challenges arise in synthesizing enantiomerically pure derivatives of this compound, and how can chiral resolution be optimized?

Methodological Answer:

Challenges include:

- Stereocenter Introduction : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.

- Resolution Techniques :

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Kinetic Resolution : Utilize enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer selectively.

- Characterization : Confirm enantiopurity via polarimetry and X-ray crystallography of derivatives .

Basic: What experimental protocols are recommended for assessing the solubility profile of this compound?

Methodological Answer:

- Solvent Screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C.

- Quantification : UV-Vis spectroscopy (λ_max ~260 nm) measures saturation concentration.

- Temperature Dependence : Perform van’t Hoff analysis to calculate enthalpy of dissolution .

Advanced: How can researchers design stability-indicating assays for this compound under oxidative conditions?

Methodological Answer:

- Stress Testing : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours.

- Degradation Analysis : Use UPLC-QTOF-MS to identify oxidation products (e.g., sulfoxide or hydroxylated derivatives).

- Method Validation : Establish specificity, linearity, and detection limits per ICH guidelines .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What role does this compound play in metal-catalyzed C–H activation studies, and how can reaction scalability be improved?

Methodological Answer:

- Ligand Design : The tert-butyl group enhances steric bulk, favoring selective C–H bond activation.

- Scalability :

- Flow Chemistry : Continuous reactors reduce decomposition risks.

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse.

- Mechanistic Probes : Use deuterium labeling and kinetic isotope effects (KIE) to elucidate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products